molecular formula C7H6FN B1466080 5-Ethenyl-2-fluoro-pyridine CAS No. 1133879-66-9

5-Ethenyl-2-fluoro-pyridine

Cat. No.: B1466080
CAS No.: 1133879-66-9
M. Wt: 123.13 g/mol
InChI Key: DTVQNQUSDPBLKV-UHFFFAOYSA-N
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Description

5-Ethenyl-2-fluoro-pyridine is a useful research compound. Its molecular formula is C7H6FN and its molecular weight is 123.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethenyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVQNQUSDPBLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726204
Record name 5-Ethenyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133879-66-9
Record name 5-Ethenyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7.0 g (0.04 mole) 2-fluoro-5-bromopyridine, 15.3 g (0.048 mole) tributyl(vinyl)stannane, 2.5 g (0.002 mole) tetrakis(triphenylphosphine)palladium in 70 ml toluene was boiled with reflux during 16 hours. Toluene was evaporated with a 30 cm column. The residue was fractionated twice.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromo-2-fluoropyridine (Aldrich 99%, 5.14 g, 29.2 mmol) and potassium vinyltrifluoroborate (Aldrich, St. Louis, Mo., 4.23 g, 31.6 mmol) were suspended in THF (80 mL) and water (9.0 mL) and dichlorobis(triphenyl-phosphine)palladium (II) (0.627 g, 0.893 mmol) and cesium carbonate (28.5 g, 87.6 mmol) were added. The reaction flask was fitted with a reflux condenser and placed in a preheated oil bath (85° C.) and stirred overnight under nitrogen. Then, the reaction was cooled to room temperature and diluted with water (125 mL). The layers were separated, and the aqueous phase was extracted with DCM. The organic extracts were combined, dried over sodium sulfate, filtered, and concentrated (using an unheated water bath and a rotary evaporator pressure of 43-70 torr). The crude material was purified on a silica gel filter (about 3 inches) with DCM, and the fractions with product were collected, concentrated, and dried briefly under high vacuum. The material was triturated with Et2O and filtered, and the solid was washed with Et2O. The filtrate was concentrated and dried on two separate occasions on the high vacuum for about 10 seconds each to afford 2-fluoro-5-vinylpyridine, which was taken to the next step.
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
cesium carbonate
Quantity
28.5 g
Type
reactant
Reaction Step Five
Quantity
0.627 g
Type
catalyst
Reaction Step Five
Name
Quantity
9 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Ethenyl-2-fluoro-pyridine
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